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Abstract

Orziloben (formerly known as SEFA-6179 and NST-6179) is a novel, orally administered,
synthetic medium-chain fatty acid (MCFA) analog in clinical development for the treatment of
Intestinal Failure-Associated Liver Disease (IFALD), a rare and serious condition with no
currently approved pharmacological therapies.[1] Developed by NorthSea Therapeutics,
Orziloben is designed to overcome the limitations of natural MCFAs by resisting rapid
metabolism, thereby enabling sustained therapeutic effects in the liver.[1] This technical guide
provides a comprehensive overview of the current understanding of Orziloben's
pharmacodynamics, drawing from available preclinical and clinical data. It details the proposed
mechanism of action, summarizes key experimental findings, and outlines the methodologies of
pivotal studies.

Introduction to Orziloben and its Target Indication

Intestinal Failure-Associated Liver Disease (IFALD) is a significant complication arising from
long-term parenteral nutrition in patients with intestinal failure.[1][2] The pathophysiology of
IFALD is complex, involving hepatic steatosis, cholestasis, inflammation, and fibrosis, which
can progress to cirrhosis and liver failure.[3] Orziloben is being investigated as a potential first-
in-class oral therapy for this orphan disease. It has received Rare Pediatric Disease
Designation from the U.S. Food and Drug Administration (FDA) for the treatment of IFALD.
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Proposed Mechanism of Action

Orziloben is engineered to be passively absorbed from the gastrointestinal tract and to directly
target the liver via the portal vein. Unlike naturally occurring MCFAs, which are rapidly
metabolized for energy, Orziloben is designed to resist this breakdown, allowing for greater
bioavailability and sustained engagement with its molecular targets.

The primary mechanism of action of Orziloben is believed to be the activation of Peroxisome
Proliferator-Activated Receptor Alpha (PPAR-a), a nuclear receptor that plays a crucial role in
regulating lipid metabolism and inflammation in the liver. Orziloben is also suggested to target
multiple fatty acid-sensitive receptors relevant to the pathogenesis of IFALD.
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Caption: Proposed mechanism of action of Orziloben.

Preclinical Pharmacodynamics
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Orziloben has demonstrated robust efficacy in multiple preclinical models of liver injury,
targeting key pathophysiological drivers of IFALD.

Summary of Preclinical EilldillgS

Model Key Findings Reference

- Prevented the development
of steatosis.- Lowered liver
enzymes (ALT and AST) and
Murine model of parenteral pro-inflammatory cytokines (IL-
nutrition-induced 6, TNF-alpha, MCP-1)
hepatosteatosis with endotoxin  following endotoxin challenge.-
challenge Promoted polarization of pro-
inflammatory M1 macrophages
to an anti-inflammatory M2

phenotype.

) - Completely prevented severe
In vivo model of parenteral ]
o o cholestasis and the
nutrition-induced liver injury ) )
development of fibrosis.

- Significantly reduced the
number of myofibroblasts, the
rimary collagen-producin
Model of established fibrosis P .y .g P J
cells in the liver.- Reduced
hepatic inflammation and

steatosis.

Preclinical Experimental Protocols

Murine Model of PN-Induced Hepatosteatosis and Endotoxin Challenge:
e Animal Model: C57BI/6J mice.

 Induction of Hepatosteatosis: Mice were administered a high-carbohydrate liquid diet and an
intravenous lipid emulsion (Intralipid, 4 g fat/kg/d) or intravenous saline for 19 days.
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e Orziloben Administration: Orziloben (100 mg/kg) or vehicle (medium-chain triglyceride) was
administered via oral gavage for four days prior to the endotoxin challenge.

» Endotoxin Challenge: On day 19, mice received an intraperitoneal injection of
lipopolysaccharide (15 mg/kg) or saline.

e Primary Endpoints: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
levels.

e Secondary Endpoints: Pro-inflammatory cytokines (IL-6, TNF-alpha, and monocyte
chemoattractant protein-1), and liver immunofluorescence staining for macrophage
phenotypes.

Clinical Pharmacodynamics

Orziloben is currently being evaluated in a Phase 2a clinical trial. Data from the completed
Phase 1 study in healthy volunteers are also available.

Phase 1 Clinical Trial (Healthy Volunteers)

A randomized, placebo-controlled, single and multiple ascending dose trial was conducted in
approximately 90 healthy participants to evaluate the safety, tolerability, and pharmacokinetics
of Orziloben.

Summary of Phase 1 Results:
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Parameter

Finding

Reference

Safety and Tolerability

- Generally well-tolerated at
doses up to 1,000 mg once-
daily for 14 days.- Majority of
treatment-emergent adverse
events (TEAEs) were mild and
transient, with headache being
the most common.- Lab
parameters, ECG, and vital

signs remained stable.

Pharmacodynamic Signals

- Reductions from baseline in
AST, ALT, GGT, and bilirubin
were observed in healthy
subjects receiving 1,000 mg

once-daily for 14 days.

Pharmacokinetics

- Detailed pharmacokinetic
parameters (Cmax, Tmax,
AUC, half-life) are not yet

publicly available.

Phase 2a Clinical Trial (IFALD Patients)

A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study
(NCT05919680) is currently ongoing in North America to evaluate the efficacy, safety,

tolerability, pharmacokinetics, and pharmacodynamics of Orziloben in up to 36 adult patients

with IFALD. The trial is expected to have a readout in the second half of 2025.

Phase 2a Study Design:
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Caption: Orziloben Phase 2a clinical trial workflow.

Key Pharmacodynamic Endpoints in the Phase 2a Trial:

+ Reduction of Steatosis: Measured by Magnetic Resonance Imaging-Proton Density Fat
Fraction (MRI-PDFF).

+ Reduction in Inflammation: Assessed by changes in Aspartate Aminotransferase (AST),
Alanine Aminotransferase (ALT), and high-sensitivity C-reactive protein (hsCRP).
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» Improvements in Cholestasis: Evaluated by changes in Alkaline Phosphatase (ALP),
Gamma-glutamyl Transferase (GGT), total bilirubin, and direct bilirubin.

» Improvements in Fibrosis: Measured by Fibroscan, Enhanced Liver Fibrosis (ELF) score,
Pro-C3, and the Fibrosis-4 (FIB-4) index.

Clinical Experimental Protocols

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF):

MRI-PDFF is a non-invasive imaging technique used to quantify the fraction of mobile protons
in the liver attributable to triglycerides, providing a direct measure of hepatic steatosis. The
protocol typically involves a 3D fast spoiled gradient-echo sequence with a low flip angle to
minimize T1 bias. Multiple echoes are acquired to calculate the triglyceride and water content
in each pixel based on their phase differences. A nonlinear least-squares fitting algorithm is
then used to estimate and correct for T2* effects, allowing for an accurate calculation of the
proton density fat fraction.

Enhanced Liver Fibrosis (ELF™) Test:

The ELF™ test is a blood-based diagnostic assay that measures three direct markers of liver
fibrosis:

e Hyaluronic Acid (HA): A glycosaminoglycan produced by hepatic stellate cells.

e Procollagen 11l Amino-terminal Peptide (PIIINP): A marker of early fibrogenesis and
inflammation.

 Tissue Inhibitor of Matrix Metalloproteinase 1 (TIMP-1): An inhibitor of matrix
metalloproteinases that can promote fibrogenesis.

These three markers are measured using automated two-site sandwich immunoassays with
direct chemiluminometric technology. The results are then combined using a specific algorithm
to generate a single ELF score, which correlates with the stage of liver fibrosis.

Conclusion
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Orziloben is a promising investigational therapy for IFALD with a novel mechanism of action
centered on the activation of PPAR-a and other fatty acid-sensitive receptors. Preclinical
studies have demonstrated its potential to mitigate the key drivers of IFALD, including steatosis,
inflammation, cholestasis, and fibrosis. The ongoing Phase 2a clinical trial will provide crucial
data on its efficacy and safety in the target patient population. The pharmacodynamic
endpoints being utilized in this trial are state-of-the-art, non-invasive methods for assessing
liver health. The results of this study are eagerly awaited and will be pivotal in determining the
future role of Orziloben in the management of IFALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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